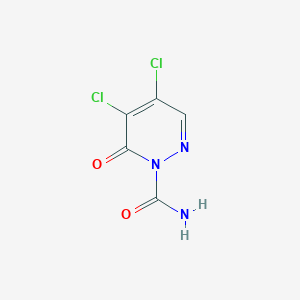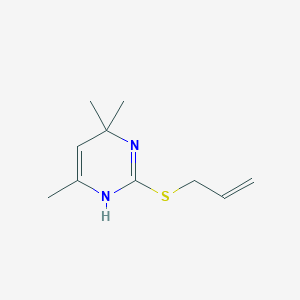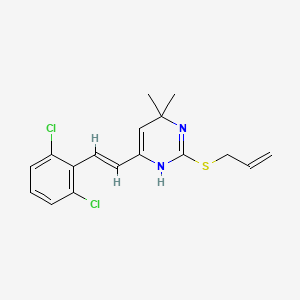
3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
3-(2,2-Dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole, or “Triazole” for short, is a synthetic organic compound that has a wide range of scientific applications. Triazole is a heterocyclic compound, meaning it contains at least two different atoms, and is composed of a ring of five atoms with three nitrogen atoms, one sulfur atom, and one carbon atom. Triazole has been studied extensively due to its unique properties and its potential for use in various scientific applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Synthesis and Characterization : This compound and its derivatives are synthesized for various scientific applications, with their molecular structures confirmed by spectroscopy and elemental analysis (Tumosienė et al., 2016).
- Biological Properties : Derivatives of 3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole show significant biological activities, including antioxidant, antimicrobial, and plant growth regulating properties (Tumosienė et al., 2016).
Structural Analysis and Coordination Compounds
- Structural Characterization : The compound has been structurally characterized, providing insights into its molecular configuration which is valuable in the development of coordination compounds with specific properties (Slyvka et al., 2022).
- Applications in Coordination Chemistry : It serves as an effective precursor for the preparation of coordination compounds, which are useful in applications like nonlinear optical materials and magnetic properties (Slyvka et al., 2022).
Antioxidant and Antimicrobial Effects
- Antioxidant Activity : Certain derivatives exhibit excellent antioxidant activities, surpassing some antibiotic controls in effectiveness (Tumosienė et al., 2014).
- Antimicrobial Properties : These compounds demonstrate notable antimicrobial activities, making them potential candidates for developing new antimicrobial agents (Tumosienė et al., 2014).
Electrochemical Studies
- Electrochemical Behavior : Studies have been conducted to understand the electrochemical behavior of similar triazole compounds, shedding light on their redox properties which are essential for various applications in chemistry and materials science (Fotouhi et al., 2002).
Photochemical Reactions
- Photoinduced Reactions : Research on photoinduced cycloaddition reactions involving similar triazole compounds contributes to the understanding of their reactivity under specific conditions, which is crucial in the field of photochemistry and materials science (Gilgen et al., 1974).
Biologically Active Compounds Synthesis
- Synthesis of Biologically Active Derivatives : There is ongoing research in synthesizing new biologically active compounds based on the triazole structure for potential applications in medicine and agriculture (Suhak et al., 2018).
Propriétés
IUPAC Name |
3-(2,2-dimethoxyethyl)-4-phenyl-5-prop-2-ynylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-4-10-21-15-17-16-13(11-14(19-2)20-3)18(15)12-8-6-5-7-9-12/h1,5-9,14H,10-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVPKDUCCBYWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=NN=C(N1C2=CC=CC=C2)SCC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-dimethoxyethyl)-4-phenyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B3035134.png)
![(3Z)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]-2-benzofuran-1-one](/img/structure/B3035135.png)
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1(2H)-phthalazinone](/img/structure/B3035136.png)
![6-(2-{[(3-Chloro-2-propenyl)oxy]imino}ethyl)-1-(3,4-dimethoxyphenethyl)-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3035137.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B3035142.png)

![2-Benzyl-4-[(2,6-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B3035144.png)

![3-{[(2,2-dichloroacetyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3035146.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)
![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B3035153.png)
![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone](/img/structure/B3035155.png)